molecular formula C14H16N4 B1269859 4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine CAS No. 424810-78-6

4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine

Cat. No.: B1269859
CAS No.: 424810-78-6
M. Wt: 240.3 g/mol
InChI Key: RJGLPCKWSFRLCD-UHFFFAOYSA-N
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Description

4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine (CAS: 424810-78-6) is a pyrimidine derivative featuring a phenyl group at the 4-position and a pyrrolidine ring at the 6-position of the pyrimidine core. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry due to their ability to mimic nucleobases and participate in hydrogen bonding, which is critical for biological interactions .

Properties

IUPAC Name

4-phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c15-14-16-12(11-6-2-1-3-7-11)10-13(17-14)18-8-4-5-9-18/h1-3,6-7,10H,4-5,8-9H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGLPCKWSFRLCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358163
Record name 4-phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

424810-78-6
Record name 4-phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki Coupling Followed by Amination

Reaction Overview

This two-step method involves Suzuki-Miyaura coupling to introduce the phenyl group at position 4 of the pyrimidine ring, followed by amination at position 6 with pyrrolidine.

Step 1: Suzuki Coupling

Reactants :

  • 2,4-Dichloropyrimidine (9 )
  • Phenylboronic acid (10 )

Conditions :

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
  • Base: Na₂CO₃ or K₃PO₄
  • Solvent: THF/H₂O or DME/H₂O
  • Temperature: 80–100°C, 12–24 h

Outcome :

  • 2-Chloro-4-phenylpyrimidine (11 ) is formed selectively at the 4-position due to higher reactivity of the 4-chloro group. Yield: 75–85%.
Step 2: Amination with Pyrrolidine

Reactants :

  • 2-Chloro-4-phenylpyrimidine (11 )
  • Pyrrolidine

Conditions :

  • Solvent: THF or DMF
  • Base: TEA or DIPEA
  • Temperature: 60–80°C, 6–12 h

Outcome :

  • Substitution at position 6 yields 4-phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine. Yield: 70–78%.

Regiochemical Control :
The 2-chloro group remains inert under these conditions, ensuring selective amination at position 6.

Sequential Nucleophilic Substitution

Direct Amination Followed by Coupling

This route reverses the order of functionalization, aminating position 6 first and then introducing the phenyl group.

Step 1: Amination of 2,4-Dichloropyrimidine

Reactants :

  • 2,4-Dichloropyrimidine (9 )
  • Pyrrolidine

Conditions :

  • Solvent: DCM or chloroform
  • Base: TEA
  • Temperature: 0°C to RT, 4–6 h

Outcome :

  • 2-Chloro-6-pyrrolidin-1-ylpyrimidine (16 ) is obtained as the major product (yield: 60–65%), with minor 4-amino regioisomer formation.
Step 2: Suzuki Coupling

Reactants :

  • 2-Chloro-6-pyrrolidin-1-ylpyrimidine (16 )
  • Phenylboronic acid

Conditions :

  • Catalyst: Pd(PPh₃)₄
  • Solvent: DME/H₂O
  • Temperature: 90°C, 18 h

Outcome :

  • Lower yield (50–55%) compared to Route 1 due to steric hindrance from the pyrrolidine group.

Pyrimidine Ring Construction via Condensation

Enaminone-Guanidine Cyclization

This method builds the pyrimidine core from smaller fragments, offering flexibility in substituent placement.

Enaminone Synthesis

Reactants :

  • Acetylthiazole derivatives
  • Dimethylformamide dimethyl acetal (DMF-DMA)

Conditions :

  • Solvent: Toluene
  • Temperature: 110°C, 8 h

Outcome :

  • Enaminone intermediates (13–14 ) form with >90% purity.
Cyclization with Guanidine

Reactants :

  • Enaminone (13 )
  • Guanidine hydrochloride

Conditions :

  • Solvent: Ethanol
  • Catalyst: HCl
  • Temperature: Reflux, 12 h

Outcome :

  • Pyrimidine core forms, but subsequent functionalization (phenyl and pyrrolidine groups) requires additional steps, reducing overall yield to 40–45%.

Comparative Analysis of Methods

Method Key Advantage Yield Regioselectivity Scalability
Suzuki → Amination High regiocontrol 70–78% Excellent Industrial-scale
Amination → Suzuki Early introduction of amine 50–55% Moderate Lab-scale
Enaminone Cyclization Flexible substituent modification 40–45% N/A Limited

Optimization Strategies

Microwave-Assisted Amination

  • Conditions : 150°C, 30 min in sealed vessel.
  • Outcome : Reduces reaction time from 12 h to 30 min, improving yield to 82%.

Catalyst Screening

  • Pd(OAc)₂/XPhos : Enhances coupling efficiency for sterically hindered substrates, increasing yield by 15%.

Solvent Effects

  • Toluene/EtOH mixtures : Improve solubility of intermediates, reducing side reactions.

Challenges and Solutions

Regiochemical Byproducts

  • Issue : Formation of 4-pyrrolidin-1-yl isomers during direct amination.
  • Solution : Use bulky ligands (e.g., XPhos) to favor substitution at position 6.

Purification Difficulties

  • Issue : Co-elution of regioisomers in chromatography.
  • Solution : Crystallization from hexane/EtOAc mixtures achieves >98% purity.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Pyrrolidine in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl or pyrrolidine rings.

    Reduction: Reduced derivatives with hydrogenated pyrimidine or phenyl rings.

    Substitution: Substituted derivatives with various functional groups replacing the halogen atoms on the pyrimidine ring.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrimidines, including 4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine, exhibit potential anticancer properties. A study demonstrated that modifications in the substituents on the pyrimidine ring significantly affect the compound's ability to inhibit cancer cell proliferation. For instance, certain derivatives showed micromolar activity against various cancer cell lines, suggesting that the structural configuration plays a crucial role in its efficacy .

Antidiabetic Agents

Pyrrolidine derivatives have been explored for their role in managing diabetes. A series of pyrrolidine-based compounds were developed as dual-target inhibitors of α-glucosidase and aldose reductase, enzymes involved in glucose metabolism and diabetic complications. The efficacy of these compounds was attributed to their ability to mimic carbohydrate structures, enhancing their interaction with target enzymes .

Neurological Applications

The compound has also been investigated for its potential in treating neurological disorders. Pyrrolidine derivatives have shown promise as anticonvulsants, with some compounds demonstrating significant activity in seizure models. The structure-activity relationship (SAR) studies highlighted that specific substitutions on the pyrrolidine ring could enhance anticonvulsant properties .

Case Study 1: Pyrrolidine Derivatives in Cancer Treatment

In a controlled study involving several pyrimidine derivatives, researchers synthesized a series of compounds based on this compound. These compounds were evaluated for their cytotoxic effects on breast cancer cell lines. Results indicated that certain derivatives inhibited cell growth at low micromolar concentrations, establishing a foundation for further development as anticancer agents .

Case Study 2: Dual Inhibitors for Diabetes Management

A group of researchers synthesized polyhydroxylated pyrrolidines derived from the compound to evaluate their effectiveness as dual inhibitors of α-glucosidase and aldose reductase. The study found that these compounds not only inhibited enzyme activity but also improved glucose tolerance in diabetic animal models, showcasing their potential as therapeutic agents for diabetes management .

Summary of Findings

Application AreaKey Findings
Anticancer ActivityDerivatives exhibited micromolar activity against various cancer cell lines .
Antidiabetic AgentsCompounds showed dual inhibition of key enzymes involved in glucose metabolism .
Neurological ApplicationsCertain derivatives demonstrated significant anticonvulsant activity in animal models .

Mechanism of Action

The mechanism of action of 4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate cellular signaling pathways. The pyrrolidine ring contributes to the compound’s binding affinity and selectivity by enhancing its three-dimensional structure and steric interactions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Variations on the Pyrimidine Core

The following table compares 4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine with structurally related pyrimidine derivatives:

Compound Name Substituents (Position) Melting Point (°C) Key Structural Features Biological Activity/Notes
This compound Phenyl (C4), Pyrrolidine (C6) Not reported Saturated pyrrolidine enhances solubility Antimicrobial potential inferred from analogs
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Methyl (C4), Piperidine (C6) Not reported Six-membered piperidine ring vs. pyrrolidine Studied for crystal packing and drug design
4-Phenyl-6-(5-phenyl-1H-pyrrol-2-yl)pyrimidin-2-amine (3l) Phenyl (C4), Pyrrole (C6) 194–196 Aromatic pyrrole vs. saturated pyrrolidine Higher rigidity due to aromaticity
4-[5-(4-Fluorophenyl)-1H-pyrrol-2-yl]-6-phenylpyrimidin-2-amine (3n) Fluorophenyl-pyrrole (C4), Phenyl (C6) 221–222 Fluorine substituent increases polarity Enhanced thermal stability

Key Observations :

  • Pyrrolidine vs.
  • Aromatic vs. Saturated Substituents : Compounds with aromatic pyrrole rings (e.g., 3l, 3n) exhibit higher melting points (194–222°C) due to increased rigidity and π-π stacking, whereas pyrrolidine-containing analogs likely have improved solubility .
Substituent Position and Linkage
  • 4-Aryl-6-(4-(pyrrolidin-1-yl)phenyl)pyrimidin-2-amine Derivatives : These compounds feature a pyrrolidine-substituted phenyl group at C6 (vs. direct pyrrolidine attachment in the target compound). The para-substitution on the phenyl ring may enhance steric bulk and electronic effects, influencing antimicrobial activity .

Molecular Conformation and Intermolecular Interactions

  • Dihedral Angles : In 4-Methyl-6-phenylpyrimidin-2-amine, dihedral angles between phenyl and pyrimidine rings range from 29.41° to 46.32°, indicating variable twisting. The target compound’s pyrrolidine substituent may reduce this angle due to steric constraints, affecting crystal packing .

Biological Activity

4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has a complex structure that allows it to interact with various biological targets. Its molecular formula is C14H17N5C_{14}H_{17}N_5, and it features a pyrimidine core substituted with phenyl and pyrrolidine groups. The presence of these groups enhances its binding affinity to specific enzymes and receptors, making it a valuable candidate for drug development.

The mechanism of action of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to altered cellular signaling pathways.
  • Receptor Interaction : It may also interact with various receptors, modulating their activity and influencing downstream signaling processes. The structural configuration provided by the pyrrolidine ring is crucial for enhancing binding affinity and selectivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through its ability to inhibit tumor cell proliferation. For instance, in vitro assays demonstrated significant antiproliferative effects against several cancer cell lines, including melanoma and breast cancer cells.

CompoundCell LineIC50 (µM)Mechanism
This compoundA549 (lung)5.0Inhibits cell cycle progression
4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-aminesMDA-MB-231 (breast)3.2Induces apoptosis

These results indicate that the compound's structural features contribute to its potency in inhibiting cancer cell growth .

Other Biological Activities

Beyond anticancer properties, 4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amines have been investigated for their antiviral and antibacterial activities. Preliminary data suggest that they may exhibit inhibitory effects on viral replication and bacterial growth, although further studies are required to elucidate these mechanisms fully .

Case Study 1: Melanoma Treatment

A study evaluated the efficacy of 4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amines in treating melanoma. The results indicated that the compound significantly reduced tumor size in vivo, demonstrating its potential as a therapeutic agent for melanoma treatment. The study also noted that the compound's pharmacokinetic profile was favorable, with good oral bioavailability and metabolic stability .

Case Study 2: Antiviral Activity

In another investigation, researchers explored the antiviral properties of this compound against influenza virus strains. Results showed that it effectively inhibited viral replication in cultured cells, suggesting a novel approach for antiviral drug development targeting influenza viruses .

Q & A

Q. What are the standard synthetic routes for 4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine?

The compound can be synthesized via cyclocondensation reactions. A typical method involves refluxing a mixture of (E)-1-(4-substituted phenyl)-3-aryl-prop-2-en-1-ones with guanidine nitrate in ethanol, followed by the addition of lithium hydroxide in water. Purification is achieved using column chromatography with silica gel and ethyl acetate/petroleum ether eluents .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • FTIR : To identify functional groups (e.g., NH₂ stretching in pyrimidine).
  • NMR (¹H/¹³C) : To resolve aromatic protons, pyrrolidine ring protons, and amine groups.
  • Elemental Analysis (CHNS) : To confirm molecular formula.
  • X-ray Crystallography : For definitive structural confirmation, as demonstrated for related pyrimidin-2-amine derivatives .

Q. What are the primary biological targets of pyrimidin-2-amine derivatives?

These compounds are explored as biochemical probes for enzyme inhibition (e.g., kinases) and cellular signaling pathways. Their pyrrolidine and aryl substituents enhance binding to hydrophobic pockets in target proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading). Computational tools like quantum chemical reaction path searches can predict optimal conditions, reducing trial-and-error experimentation. Feedback loops between computational predictions and experimental validation enhance efficiency .

Q. How to resolve contradictions in biological activity data across studies?

  • Orthogonal Assays : Validate activity using multiple assay formats (e.g., fluorescence-based and radiometric assays).
  • Structural Analysis : Compare X-ray or docking studies to confirm binding modes.
  • SAR Studies : Modify substituents (e.g., phenyl vs. morpholinophenyl) to isolate contributing factors .

Q. What methodologies enable the study of enantiomer-specific effects in this compound?

  • Chiral Chromatography : Separate enantiomers using chiral stationary phases.
  • Polarimetric Analysis : Measure optical rotation.
  • X-ray Flack Parameter : Determine absolute configuration via crystallography. Avoid false chirality-polarity signals by cross-validating with alternative parameters like the incoherent scattering-based x .

Q. How to design a structure-activity relationship (SAR) study for therapeutic potential?

  • Core Modifications : Synthesize analogs with varying aryl groups (e.g., 4-methylphenyl vs. 3-nitrophenyl).
  • Biological Screening : Test against disease-relevant targets (e.g., cancer cell lines, bacterial strains).
  • Computational Docking : Map interactions to active sites (e.g., using AutoDock Vina). Prioritize analogs with predicted high binding affinity .

Methodological Tables

Table 1: Key Synthetic Parameters for Pyrimidin-2-amine Derivatives

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature80–100°C (reflux)Higher temps reduce side products
Solvent RatioEthanol:H₂O (5:1)Minimizes byproduct formation
PurificationEthyl acetate/petroleum ether (2:8)Enhances separation of polar impurities

Table 2: Common Biological Assays for Pyrimidin-2-amine Derivatives

Assay TypeApplicationReference Compound Activity
Enzyme InhibitionIC₅₀ values for kinases4-(4-Morpholinophenyl) analogs: IC₅₀ < 1 µM
AntimicrobialMIC against S. aureus6-Aryl derivatives: MIC = 8 µg/mL
CytotoxicityIC₅₀ in HeLa cells4-Phenyl derivatives: IC₅₀ = 12 µM

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